molecular formula C17H18N4O2S B11371855 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11371855
M. Wt: 342.4 g/mol
InChI Key: YMAAQNZFPONXRK-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of aromatic rings and functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring:

    Functionalization of the Triazole Ring: Introduction of the 3,4-dimethylphenyl and thiophen-2-ylmethyl groups can be done through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar biological activities.

    Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H18N4O2S/c1-11-5-6-13(8-12(11)2)21-19-15(10-22)16(20-21)17(23)18-9-14-4-3-7-24-14/h3-8,22H,9-10H2,1-2H3,(H,18,23)

InChI Key

YMAAQNZFPONXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO)C

Origin of Product

United States

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